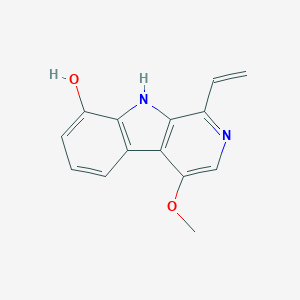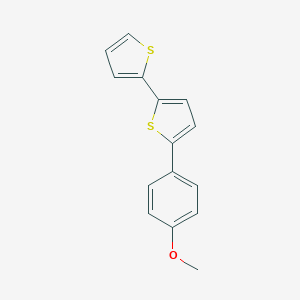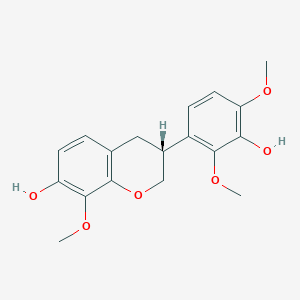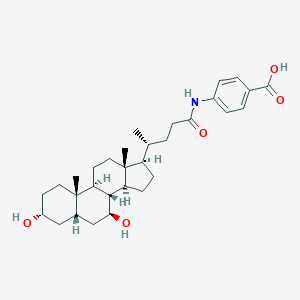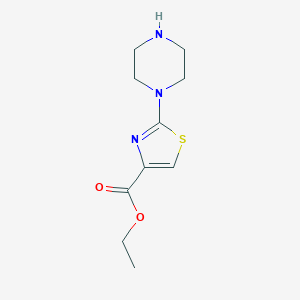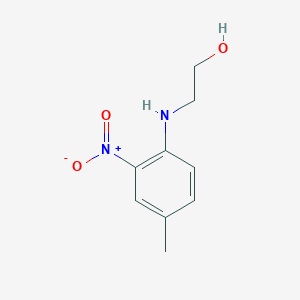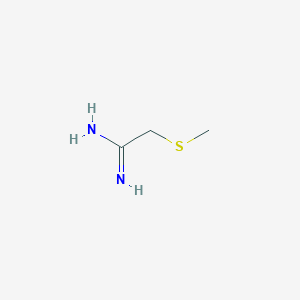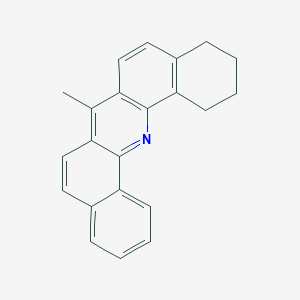![molecular formula C21H24INO4 B010371 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide CAS No. 2679-26-7](/img/structure/B10371.png)
1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide, also known as Berberine, is an isoquinoline alkaloid that is found in several plants, including Berberis vulgaris, Coptis chinensis, and Hydrastis canadensis. This compound has been used for centuries in traditional medicine to treat a variety of ailments, including diarrhea, dysentery, and infections. In recent years, Berberine has gained attention for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide is complex and involves several pathways. 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of energy metabolism. Activation of AMPK by 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. Inhibition of PTP1B by 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide leads to improved insulin sensitivity and glucose uptake. 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has also been shown to activate the sirtuin 1 (SIRT1) pathway, which is involved in the regulation of cellular metabolism and aging.
Effets Biochimiques Et Physiologiques
1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has several biochemical and physiological effects on the body. 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has been shown to lower blood glucose levels by increasing insulin sensitivity and glucose uptake. 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has also been shown to lower cholesterol levels by inhibiting the activity of HMG-CoA reductase, which is the rate-limiting enzyme in cholesterol synthesis. 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic effects in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has several advantages for lab experiments, including its low toxicity, high solubility, and low cost. 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide is also readily available and can be synthesized or extracted from plant sources. However, 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide also has some limitations for lab experiments, including its poor bioavailability and rapid metabolism. 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide is also known to interact with several drug-metabolizing enzymes, which may affect the results of lab experiments.
Orientations Futures
There are several future directions for research on 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide. One area of research is the development of novel formulations of 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide to improve its bioavailability and pharmacokinetics. Another area of research is the identification of new targets and pathways for 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide in various diseases. Additionally, more studies are needed to investigate the safety and efficacy of 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide in humans, particularly in long-term use and in combination with other drugs.
Méthodes De Synthèse
1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide can be synthesized through several methods, including chemical synthesis, microbial synthesis, and plant extraction. The chemical synthesis of 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide involves the condensation of 3,4-dimethoxybenzaldehyde and 2,3,4-trimethoxybenzyl bromide, followed by reduction and iodination to obtain 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide. The microbial synthesis of 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide involves the use of microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, to produce 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide through metabolic pathways. The plant extraction method involves the isolation of 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide from plant sources using solvents and chromatography techniques.
Applications De Recherche Scientifique
1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has been shown to improve insulin sensitivity, reduce blood glucose levels, and prevent diabetic complications. In cardiovascular research, 1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide has been shown to lower cholesterol levels, reduce blood pressure, and prevent atherosclerosis.
Propriétés
Numéro CAS |
2679-26-7 |
|---|---|
Nom du produit |
1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide |
Formule moléculaire |
C21H24INO4 |
Poids moléculaire |
481.3 g/mol |
Nom IUPAC |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C21H24NO4.HI/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3;/h6-9,11-13H,10H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
NEDMOWXPUGKQAV-UHFFFAOYSA-M |
SMILES |
C[N+]1=C(C2=CC(=C(C=C2C=C1)OC)OC)CC3=CC(=C(C=C3)OC)OC.[I-] |
SMILES canonique |
C[N+]1=C(C2=CC(=C(C=C2C=C1)OC)OC)CC3=CC(=C(C=C3)OC)OC.[I-] |
Autres numéros CAS |
2679-26-7 |
Synonymes |
1-((3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide; N-methylpapaverine; 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium; 2-Methyl-1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline-2-ium; Nsc169685 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



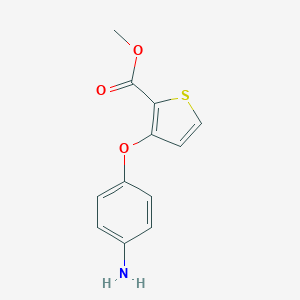
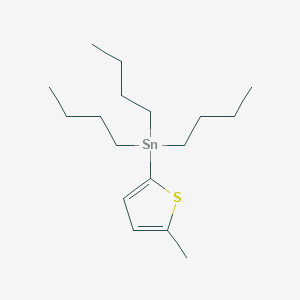
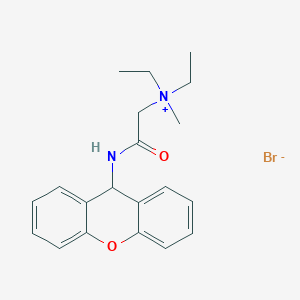
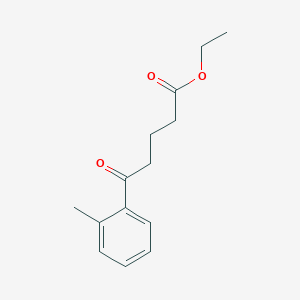
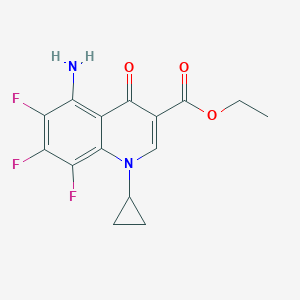
![N-[3-[2-(7-chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propylsulfamoyl]-4-octoxyphenyl]-2-octoxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide](/img/structure/B10301.png)
